2-Amino-3-ethylpyridin-4-ol
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Overview
Description
2-Amino-3-ethylpyridin-4-ol is a heterocyclic organic compound that belongs to the pyridine family. This compound features a pyridine ring substituted with an amino group at the 2-position, an ethyl group at the 3-position, and a hydroxyl group at the 4-position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethylpyridin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the amino group at the 2-position. The hydroxyl group at the 4-position can be introduced through a subsequent hydroxylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, diazotization, and hydroxylation, followed by purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethylpyridin-4-ol undergoes various chemical reactions, including:
- **
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Biological Activity
2-Amino-3-ethylpyridin-4-ol (also known as 4-hydroxy-2-amino-3-ethylpyridine) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its reported antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, supported by data from diverse research studies.
Chemical Structure
The molecular formula of this compound is C8H10N2O. Its structure features a pyridine ring with an amino group at the 2-position, an ethyl group at the 3-position, and a hydroxyl group at the 4-position.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that various pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL |
These findings suggest that this compound possesses moderate antimicrobial activity against commonly tested bacterial strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophage cells showed that treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). The effective concentration was found to be around 25 µM, indicating a promising potential for therapeutic applications in inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with critical metabolic pathways, leading to cell death.
- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines suggests that it may modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-amino-3-ethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-2-5-6(10)3-4-9-7(5)8/h3-4H,2H2,1H3,(H3,8,9,10) |
InChI Key |
JWLWJVZJUHLTRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=CC1=O)N |
Origin of Product |
United States |
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